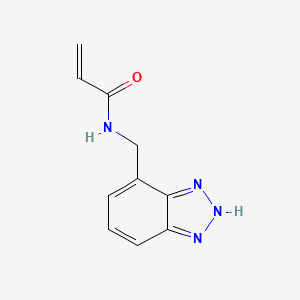

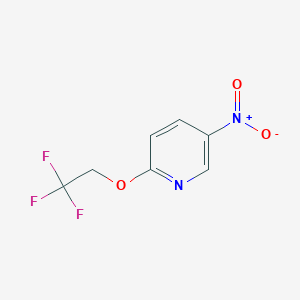

![molecular formula C22H18ClN3O2S2 B2500148 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide CAS No. 1260920-53-3](/img/structure/B2500148.png)

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide" is a structurally complex molecule that includes a thieno[3,2-d]pyrimidin ring system, which is a bicyclic structure containing both sulfur and nitrogen atoms. This core is substituted with a 4-chlorophenyl group and an acetamide moiety that is further substituted with a 3-ethylphenyl group. The molecule is of interest due to its potential pharmacological properties.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives typically involves cyclocondensation reactions. For instance, sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives were synthesized using acid-catalyzed cyclocondensation between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic and computational methods. For example, the vibrational spectroscopic signatures of a similar molecule, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, were characterized using Raman and Fourier transform infrared spectroscopy, supported by density functional theory (DFT) calculations . The optimized geometry indicated a non-planar structure between the phenyl and pyrimidine rings, which could be similar in the compound of interest due to the presence of the 4-chlorophenyl group and the thieno[3,2-d]pyrimidin core.

Chemical Reactions Analysis

The chemical reactivity of such molecules can be inferred from their electronic structure. The natural bond orbital (NBO) analysis of a related compound revealed the presence of strong stable hydrogen-bonded N-H···N intermolecular interactions and weaker intramolecular interactions . These interactions are crucial for understanding the chemical behavior and reactivity of the compound, as they can influence its binding to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of a chlorine atom and the acetamide group can influence the polarity and dipole moment of the molecule, as seen in studies of similar compounds . The intramolecular hydrogen bonding can affect the conformation and stability of the molecule . Additionally, the pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity are important for evaluating the potential of these compounds as drugs, which were investigated in silico for a related compound .

Wissenschaftliche Forschungsanwendungen

Dual Inhibitory Activities on Enzymes

Compounds with structures similar to 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide have been synthesized and evaluated for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the folate pathway of cells. These enzymes are targeted for cancer therapy due to their role in DNA synthesis and repair. One study highlighted the potent dual inhibitory activity of a compound, showcasing its potential as a therapeutic agent in cancer treatment (Gangjee et al., 2008).

Antitumor Activity

Another significant application is in the development of antitumor agents. Thieno[3,2-d]pyrimidine derivatives have been synthesized and shown to possess potent anticancer activities against various human cancer cell lines, indicating their potential as novel anticancer therapies (Hafez & El-Gazzar, 2017).

Molecular Structure and Vibrational Spectroscopic Analysis

The molecular structure and vibrational spectroscopic analysis of related compounds provide insights into their stereo-electronic interactions, stability, and potential pharmaceutical applications. Studies utilizing Raman and Fourier transform infrared spectroscopy, complemented by density functional theory calculations, offer a detailed understanding of the molecular geometry, inter and intra-molecular hydrogen bond interactions, and vibrational wavenumbers, which are crucial for designing drugs with optimized pharmacokinetic properties (Jenepha Mary et al., 2022).

Antimicrobial Activity

Compounds derived from 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. This highlights their potential use in developing new antimicrobial agents to combat resistant microbial infections (Hossan et al., 2012).

Safety and Hazards

As with any chemical compound, handling “2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide” should be done with appropriate safety precautions. The compound should be used for research purposes only and the user assumes responsibility to confirm product identity and/or purity .

Eigenschaften

IUPAC Name |

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2S2/c1-2-14-4-3-5-16(12-14)24-19(27)13-30-22-25-18-10-11-29-20(18)21(28)26(22)17-8-6-15(23)7-9-17/h3-12H,2,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQSGTYOUYGHPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

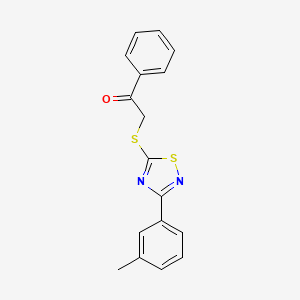

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)

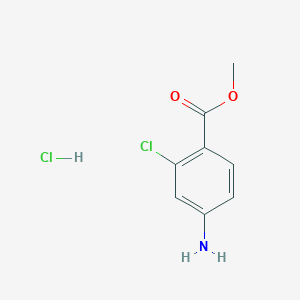

![5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2500068.png)

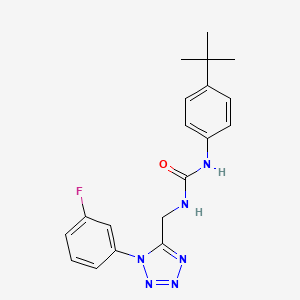

![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500069.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2500073.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2500077.png)

![Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1)](/img/structure/B2500082.png)

![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)